

Application Notes and Protocols: Synthesis and Purification of GSK3179106

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Compound of Interest

Compound Name: GSK3179106

Cat. No.: B8067863

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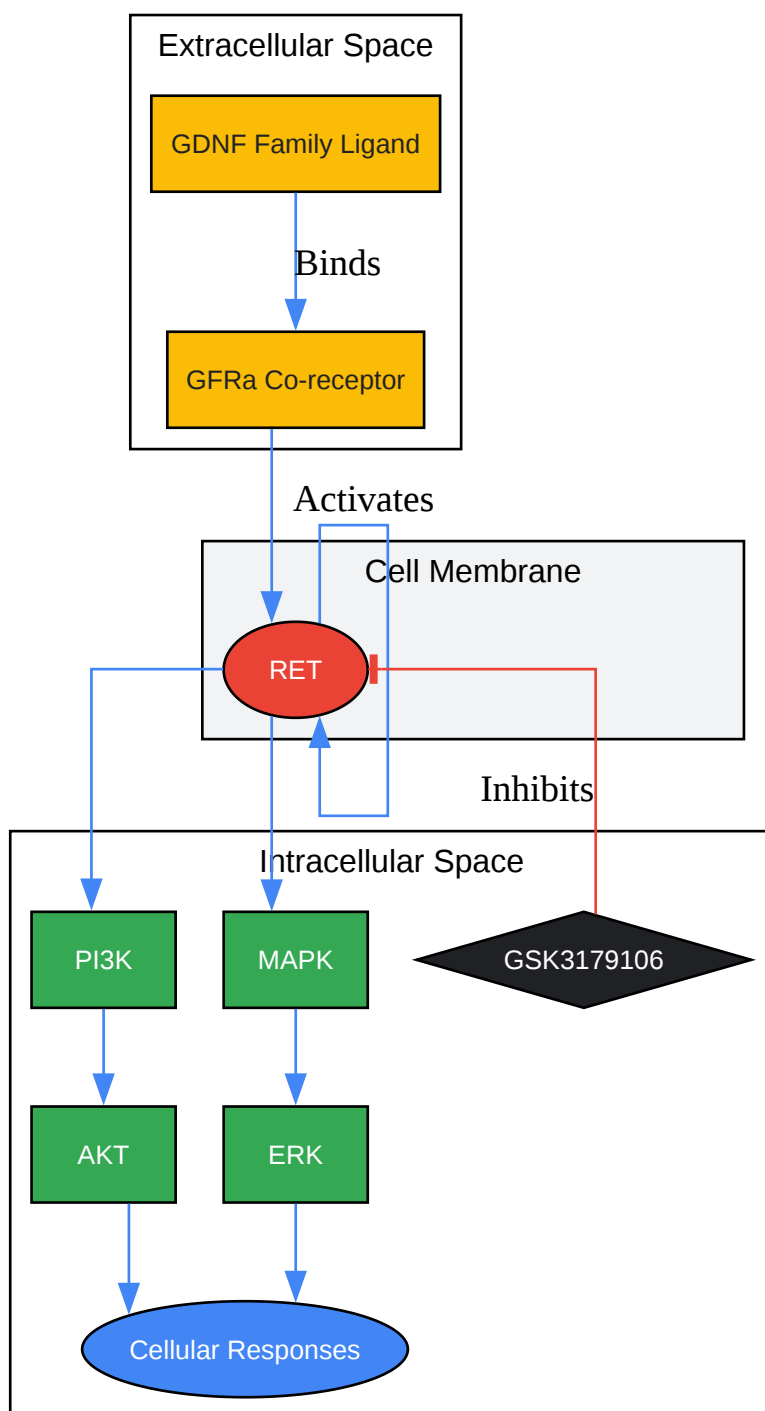
For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] It has been investigated as a potential therapeutic agent for conditions such as irritable bowel syndrome (IBS) due to its gut-restricted nature.[1][2] RET kinase is a crucial component in the development and function of the enteric nervous system, and its inhibition presents a novel approach to managing visceral hypersensitivity. These application notes provide a detailed overview of the synthesis and purification methods for **GSK3179106**, compiled from published literature.

Signaling Pathway

GSK3179106 functions by inhibiting the RET signaling pathway. This pathway is activated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands to their co-receptors, the GDNF family receptor α (GFR α). This ligand-co-receptor complex then brings together two molecules of RET, leading to their autophosphorylation and the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell survival, proliferation, and differentiation.



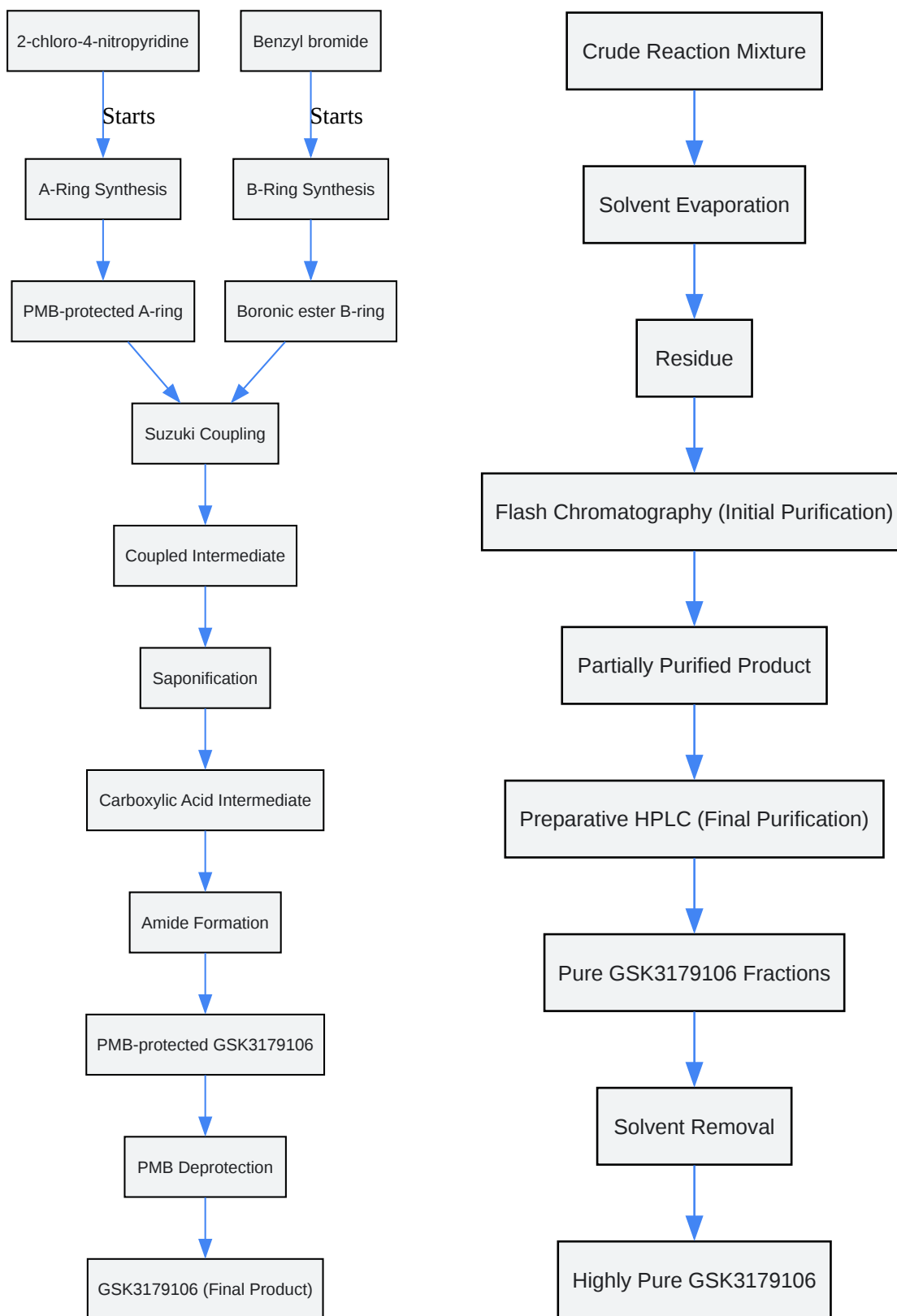
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Caption: RET Signaling Pathway and Inhibition by **GSK3179106**.

Synthesis of **GSK3179106**

The synthesis of **GSK3179106** can be accomplished through a convergent multi-step process. The overall strategy involves the preparation of two key intermediates, an "A-ring" pyridone structure and a "B-ring" phenylacetic acid derivative, which are then coupled and further elaborated to yield the final product.

Synthetic Workflow



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 3. First-in-Human Studies for a Selective RET Tyrosine Kinase Inhibitor, GSK3179106, to Investigate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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